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molecular formula C11H10ClNOS B8433499 1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

Cat. No. B8433499
M. Wt: 239.72 g/mol
InChI Key: JAGSCOXAULQOTI-UHFFFAOYSA-N
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Patent
US08956999B2

Procedure details

To a stirred solution of 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanone (2.38 g, 10 mmol) in methanol (20 ml) at 0° C. is added sodium borohydride (379 mg, 10.5 mmol) in one portion. The resultant solution is allowed to warm to room temperature, and is then stirred at room temperature for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (200 ml) and extracted with chloroform (200 ml). The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuuo to give desired product as a brown solid (2.32 g)
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([C:13](=[O:15])[CH3:14])=[CH:11][N:12]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]([CH:13]([OH:15])[CH3:14])=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C(C)=O
Name
Quantity
379 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated aqueous ammonium chloride solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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